Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a methyl group, and a pyrrolidin-1-yl substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules and receptor-targeting agents. Its structural framework allows for modifications that influence pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
tert-butyl 4-methyl-4-pyrrolidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)16-11-7-15(4,8-12-16)17-9-5-6-10-17/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBCFXJUSZZPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyrrolidine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate is being explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with various biological targets, including receptors involved in neurological and psychiatric disorders.
Case Study: Vasopressin Receptor Modulation
Research indicates that derivatives of piperidine compounds, including this compound, can selectively modulate vasopressin receptors. This modulation is crucial for developing drugs targeting conditions like anxiety and depression without the peripheral side effects typically associated with vasopressin receptor antagonists .
Synthesis of Novel Compounds
The compound serves as an intermediate in synthesizing other complex organic molecules. The presence of both piperidine and pyrrolidine rings makes it a versatile building block for creating new chemical entities with potential therapeutic effects.
Synthetic Pathways
Recent studies have demonstrated efficient synthetic routes to obtain this compound from readily available starting materials. These pathways often involve multi-step reactions that enhance the yield and purity of the final product .
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological studies. Its interactions with neurotransmitter systems suggest potential applications in treating neurodegenerative diseases or cognitive disorders.
Research Findings
Studies have shown that modifications to the piperidine structure can lead to enhanced brain penetration and selectivity towards specific receptor subtypes, which is critical for minimizing side effects while maximizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs include:
Key Observations :
- Substituent Impact : The pyrrolidin-1-yl group in the target compound introduces a five-membered amine ring, balancing lipophilicity and hydrogen-bonding capacity. Piperazine analogs (e.g., 1185064-24-7) offer additional nitrogen atoms for binding interactions, while phenyl groups (e.g., 732275-92-2) enhance hydrophobicity .
- Molecular Weight : The target compound (estimated MW: ~280–300 g/mol) falls within the range of typical drug-like molecules, similar to its analogs.
Physicochemical Properties
- Physical State: Analogs such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate are reported as light yellow solids, suggesting the target compound may also exist as a solid .
- Solubility : The pyrrolidine substituent likely improves aqueous solubility compared to purely aromatic derivatives (e.g., 732275-92-2) due to increased polarity .
Industrial and Academic Use
- High-Throughput Synthesis : Analogous piperidine derivatives are employed in automated synthesis pipelines, leveraging tert-butyl protection for facile deprotection .
Biological Activity
Tert-butyl 4-methyl-4-(pyrrolidin-1-yl)piperidine-1-carboxylate, a compound with the CAS number 1420956-33-7, is a derivative of piperidine known for its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 228.33 g/mol. The compound features a tert-butyl group, a methyl group, and a pyrrolidine moiety attached to a piperidine ring, which contributes to its biological activity.
Research indicates that compounds containing piperidine and pyrrolidine structures often exhibit various pharmacological effects. They are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction is crucial in modulating mood and cognitive functions.
Biological Activity
The biological activities of this compound can be categorized into several areas:
1. Neuropharmacological Effects
Studies have shown that derivatives of piperidine can act as central nervous system (CNS) agents. They may exhibit anxiolytic or antidepressant-like effects by modulating neurotransmitter levels in the brain.
2. Antimicrobial Activity
Recent investigations into similar compounds have suggested potential antimicrobial properties. For instance, pyrrole derivatives have demonstrated activity against various bacterial strains, indicating that this compound could possess similar effects.
3. Anticancer Potential
Some piperidine derivatives have been studied for their anticancer properties, showing inhibition of tumor growth in vitro and in vivo. The exact mechanisms often involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
